molecular formula C14H23N3O3 B6698658 N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B6698658
M. Wt: 281.35 g/mol
InChI Key: BRTPGOMJJYMXJW-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide is a synthetic organic compound characterized by its unique cyclobutyl and pyrazole moieties

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-5-20-11-6-14(19,13(11,2)3)9-15-12(18)10-7-16-17(4)8-10/h7-8,11,19H,5-6,9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTPGOMJJYMXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CNC(=O)C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The initial step involves the synthesis of the 3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl intermediate. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Attachment of the Pyrazole Ring: The next step is the formation of the pyrazole ring. This is usually done by reacting the cyclobutyl intermediate with hydrazine derivatives under controlled temperature and pH conditions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction using appropriate carboxylic acid derivatives and coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups in place of the ethoxy group.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide
  • N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrazole-4-carboxamide

Uniqueness

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1-methylpyrazole-4-carboxamide stands out due to its ethoxy group and the specific substitution pattern on the cyclobutyl ring. These features confer unique reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

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